molecular formula C15H18O4 B1204667 (1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

Cat. No. B1204667
M. Wt: 262.3 g/mol
InChI Key: QOWDVJAIJZLWBJ-UXOAXIEHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrogriesenin is an oxacycle.

Scientific Research Applications

Oxetane Formation in Organic Synthesis

One significant application in scientific research involves the formation of oxetane through the migration of benzyloxy groups in specific cation intermediates. This process has been utilized in the synthesis of complex organic structures, including the diepoxy-perhydrophenanthrene ring system, showcasing the compound's relevance in organic chemistry and synthesis (Mosimann & Vogel, 2000).

Transformation into Norcaradiene/Cycloheptatriene Derivatives

The compound also plays a role in the transformation of certain tricyclic ketones into norcaradiene and cycloheptatriene derivatives. This reaction, involving the rearrangement of molecular structures, contributes to the understanding of complex chemical processes and the synthesis of new compounds (Mukherjee-Müller et al., 1976).

Methyl Group Rotation Energy Barrier Studies

Further, the study of the rotation energy barriers of methyl groups in substituted tricyclo compounds, including those related to the given compound, has been a subject of interest. These studies contribute to a deeper understanding of molecular dynamics and interactions within complex organic molecules (Mellink & Kaptein, 1980).

properties

Product Name

(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

InChI

InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1

InChI Key

QOWDVJAIJZLWBJ-UXOAXIEHSA-N

Isomeric SMILES

C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C

Canonical SMILES

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C

synonyms

dihydrogriesenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 2
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 3
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 4
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 5
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 6
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.